molecular formula C15H13N3O3S2 B11392153 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11392153
M. Wt: 347.4 g/mol
InChI Key: HYYQQPAOUMSRIL-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of a thiadiazole ring and a chromene structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 5-(ethylsulfanyl)-1,3,4-thiadiazole-2-amine with 7-methyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction may lead to the formation of thiols or amines .

Scientific Research Applications

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The chromene structure may also contribute to the compound’s biological activity by interacting with cellular receptors and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
  • N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-furamide
  • 1,3,4-Thiadiazole derivatives with various substituents

Uniqueness

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a thiadiazole ring and a chromene structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H13N3O3S2

Molecular Weight

347.4 g/mol

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C15H13N3O3S2/c1-3-22-15-18-17-14(23-15)16-13(20)12-7-10(19)9-5-4-8(2)6-11(9)21-12/h4-7H,3H2,1-2H3,(H,16,17,20)

InChI Key

HYYQQPAOUMSRIL-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)C

Origin of Product

United States

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